4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methylpropyl group and a methylsulfamoyl phenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the benzene ring substituted with the methylpropyl group
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides such as sulfathiazole and sulfadiazine, which also possess antibacterial properties. These compounds share a common sulfonamide group but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H22N2O4S2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-13(2)12-14-4-8-17(9-5-14)25(22,23)19-15-6-10-16(11-7-15)24(20,21)18-3/h4-11,13,18-19H,12H2,1-3H3 |
InChI Key |
MBWDXQIDFWIBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.